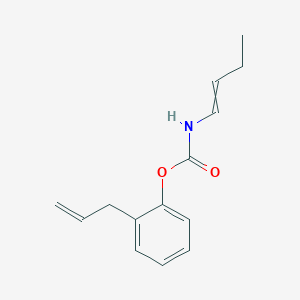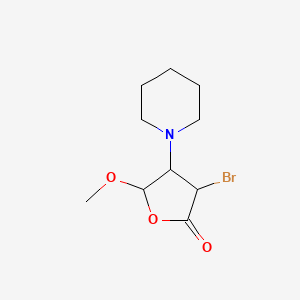
3-Bromo-5-methoxy-4-(piperidin-1-yl)oxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-methoxy-4-(piperidin-1-yl)oxolan-2-one is a synthetic organic compound that belongs to the class of oxolanes This compound is characterized by the presence of a bromine atom, a methoxy group, and a piperidinyl group attached to an oxolanone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-4-(piperidin-1-yl)oxolan-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a methoxy-substituted oxolane, followed by the introduction of the piperidinyl group through nucleophilic substitution reactions. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-Bromo-5-methoxy-4-(piperidin-1-yl)oxolan-2-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-brominated oxolane derivatives.
Substitution: Formation of substituted oxolane derivatives with various functional groups.
科学研究应用
3-Bromo-5-methoxy-4-(piperidin-1-yl)oxolan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-Bromo-5-methoxy-4-(piperidin-1-yl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and specificity. The piperidinyl group may enhance its solubility and bioavailability, making it a promising candidate for drug development.
相似化合物的比较
Similar Compounds
3-Bromo-5-methoxy-4-(piperidin-1-yl)oxolan-2-one: Characterized by the presence of a bromine atom, methoxy group, and piperidinyl group.
3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxolan-2-one: Similar structure with additional boron-containing group.
5-Nitro-3-(5-nonsubstituted/methyl-4-thiazolidinone-2-ylidene)hydrazono-1H-2-indolinones: Contains nitro and thiazolidinone groups, used in antiviral studies.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidinyl group enhances its solubility and potential bioavailability, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
88050-91-3 |
|---|---|
分子式 |
C10H16BrNO3 |
分子量 |
278.14 g/mol |
IUPAC 名称 |
3-bromo-5-methoxy-4-piperidin-1-yloxolan-2-one |
InChI |
InChI=1S/C10H16BrNO3/c1-14-10-8(7(11)9(13)15-10)12-5-3-2-4-6-12/h7-8,10H,2-6H2,1H3 |
InChI 键 |
RGYCZLJSPNQKBY-UHFFFAOYSA-N |
规范 SMILES |
COC1C(C(C(=O)O1)Br)N2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]morpholine](/img/structure/B14391175.png)
![2,3,5,6-Tetrachloro-1,6-dimethyl-4-[(methylcarbamoyl)oxy]cyclohexa-2,4-dien-1-yl phosphate](/img/structure/B14391178.png)
![[1-(Benzenesulfonyl)-1H-indol-2-yl][2-(hydroxymethyl)-5-nitrophenyl]methanone](/img/structure/B14391185.png)
![2,6-Diphenyl[1,3]thiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B14391199.png)
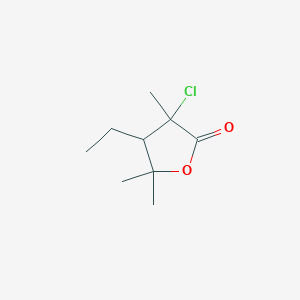

![1H-Inden-1-one, 2-[(dimethylamino)methyl]-2,3,4,5,6,7-hexahydro-](/img/structure/B14391213.png)
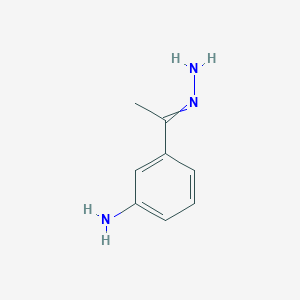
![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)oxy]silane](/img/structure/B14391219.png)

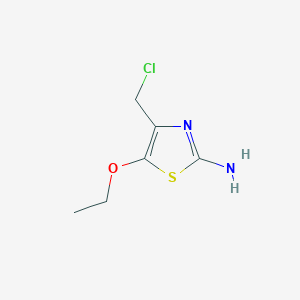
![3-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14391239.png)
